5-chloro-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]pyrimidin-2-amine is a complex organic compound that features a pyrimidine ring substituted with a chloro group and an azetidine ring. The presence of the thiadiazole moiety adds to its chemical diversity, making it a compound of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]pyrimidin-2-amine typically involves multi-step organic reactions
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole moiety.
Reduction: Reduction reactions can be performed on the azetidine ring to modify its chemical properties.
Substitution: The chloro group on the pyrimidine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as alkyl or aryl groups.
Scientific Research Applications
Chemistry
In chemistry, 5-chloro-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]pyrimidin-2-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
The compound has potential applications in biology, particularly in the study of enzyme interactions and protein binding. Its ability to form stable complexes with biological molecules makes it a valuable tool in biochemical research.
Medicine
In medicine, this compound is being investigated for its potential therapeutic properties. Its structural features suggest it may have activity against certain diseases, although further research is needed to confirm its efficacy and safety.
Industry
In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its versatility makes it a valuable component in various industrial applications.
Mechanism of Action
The mechanism of action of 5-chloro-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]pyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The thiadiazole and azetidine moieties play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
5-chloro-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]pyrimidin-2-amine: shares similarities with other pyrimidine derivatives, such as:
Uniqueness
The unique combination of the chloro, thiadiazole, and azetidine moieties in this compound sets it apart from other similar compounds. This structural diversity contributes to its distinct chemical and biological properties, making it a compound of significant interest in various research fields.
Properties
Molecular Formula |
C10H11ClN6S |
---|---|
Molecular Weight |
282.75 g/mol |
IUPAC Name |
5-chloro-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]pyrimidin-2-amine |
InChI |
InChI=1S/C10H11ClN6S/c1-6-15-16-10(18-6)17-4-8(5-17)14-9-12-2-7(11)3-13-9/h2-3,8H,4-5H2,1H3,(H,12,13,14) |
InChI Key |
BLVBOCOJKBDZBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)N2CC(C2)NC3=NC=C(C=N3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.